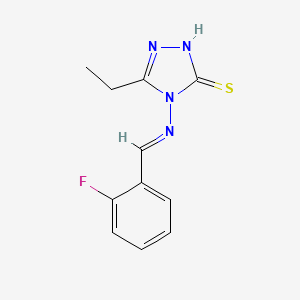

(E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-ethyl-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4S/c1-2-10-14-15-11(17)16(10)13-7-8-5-3-4-6-9(8)12/h3-7H,2H2,1H3,(H,15,17)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWONXGYGVZOOB-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1N=CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NNC(=S)N1/N=C/C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-fluorobenzaldehyde with 5-ethyl-4-amino-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The fluorine atom on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under mild conditions.

Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are typically employed.

Substitution: Nucleophiles, such as amines or thiols, can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Major Products Formed

Oxidation: Disulfide derivatives or sulfonic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol serves as a versatile building block for synthesizing more complex molecules in organic chemistry.

- Coordination Chemistry : It can act as a ligand in coordination complexes due to the presence of nitrogen and sulfur atoms that can coordinate with metal ions.

Biology

- Antimicrobial Activity : Research indicates significant antimicrobial properties against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Minimum inhibitory concentration (MIC) values range from 31.25 to 62.5 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Candida albicans | 31.25 |

Medicine

- Potential Therapeutic Agent : The compound is being explored for its potential use in treating various diseases, including cancer and infectious diseases. Its mechanism of action involves binding to specific molecular targets, inhibiting enzyme activity related to disease progression .

Industry

- Material Development : It is utilized in developing new materials and as a precursor for specialty chemicals due to its unique chemical properties.

Case Studies

Recent studies have focused on synthesizing derivatives of triazole compounds to enhance their biological activity. For instance:

- A study synthesized new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4H-triazole derivatives and evaluated their anti-inflammatory activity through molecular docking studies against COX enzymes .

- Another research highlighted the structural characterization of triazole derivatives using X-ray diffraction methods to confirm their purity and individuality .

Mechanism of Action

The mechanism of action of (E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane or inhibit essential enzymes in microbial cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole-thiol Schiff bases exhibit varied biological and chemical properties depending on substituents at positions 4 and 3. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula C₁₁H₁₀FN₄S.

Key Comparative Insights

Substituent Effects on Bioactivity: Fluorine Position: The target compound’s 2-fluorobenzylidene group may offer superior bioactivity compared to 4-fluorobenzylidene derivatives (e.g., 6n in ), as ortho-substitution often enhances steric interactions and binding affinity . Alkyl vs.

Synthetic Yields: The target compound’s synthesis is expected to achieve ~70–80% yield, comparable to analogs like 5-(dec-9-en-1-yl)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (72% yield) .

Metal Complexation :

- Similar triazole-thiols form octahedral complexes with metals (e.g., Cu²⁺, Zn²⁺), enhancing antibacterial and anticancer properties. The target compound’s thiol group is poised for analogous applications .

Biological Activity

(E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships based on recent research findings.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The presence of substituents on the triazole ring can significantly influence these activities.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-fluorobenzaldehyde with 5-ethyl-4-amino-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in a suitable solvent like ethanol or methanol in the presence of a catalyst such as acetic acid under reflux conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that compounds with similar structures showed activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 µg/mL .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 31.25 - 62.5 | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, Candida albicans |

| Other S-substituted derivatives | 31.25 - 125 | Various strains including resistant types |

The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of microbial cell membranes and inhibition of essential enzymes within microbial cells. This compound may also interact with specific molecular targets that are critical for microbial survival.

Structure–Activity Relationship (SAR)

The unique fluorine atom in the benzylidene moiety enhances the compound's stability and lipophilicity, which may contribute to its biological activity. Variations in substituents on the sulfur atom and other parts of the molecule can lead to significant changes in potency and efficacy against different pathogens .

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives in drug development:

- Antimicrobial Screening : A comprehensive study evaluated various triazole derivatives' antimicrobial activities against clinically relevant pathogens. The findings indicated that modifications at specific positions significantly impacted efficacy .

- Cytotoxicity Assessments : In vitro tests on human cell lines revealed low cytotoxicity for many synthesized triazole derivatives, suggesting a favorable safety profile for potential therapeutic applications .

- Molecular Docking Studies : Computational studies have shown that certain triazole derivatives exhibit strong binding affinities to bacterial enzyme targets, supporting their potential use as effective antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-5-ethyl-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

- Methodology : Synthesis typically involves a multi-step process:

Condensation : React 5-ethyl-4-amino-4H-1,2,4-triazole-3-thiol with 2-fluorobenzaldehyde under acidic/basic conditions (e.g., ethanol or methanol solvent, reflux at 60–80°C) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

Characterization : Confirm structure via -NMR (e.g., δ 8.3–8.5 ppm for imine proton), -NMR, IR (S–H stretch ~2550 cm), and HR-MS .

Q. How is the molecular structure of this compound verified experimentally?

- Methodology :

- Single-crystal X-ray diffraction : Use SHELX software (SHELXL for refinement) to determine bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles, confirming the (E)-configuration of the benzylidene group .

- Spectroscopic validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How does the (E)-configuration of the benzylidene group influence biological activity, and can photoisomerization be leveraged for drug activation?

- Methodology :

- Photoisomerization studies : Expose the compound to UV light (365 nm) to induce E→Z isomerization (quantum yield Φ = 0.32). Monitor changes via UV-Vis spectroscopy and HPLC .

- Biological assays : Compare IC values of E and Z isomers against cancer cell lines (e.g., MCF-7) to assess configuration-dependent activity .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Thiol group activation : Protect the –SH group with trityl chloride during alkylation to prevent oxidation. Deprotect with trifluoroacetic acid post-reaction .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Track reaction kinetics via -NMR time-course studies .

Q. How do computational methods aid in predicting binding modes with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., dihydrofolate reductase). Validate with experimental IC data .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

Data Contradictions and Resolution

Q. Conflicting reports on antiradical activity: How do substituents modulate scavenging efficiency?

- Key findings :

- 2-Fluorobenzylidene vs. 2-hydroxybenzylidene : Substituting 2-fluoro with 2-hydroxy groups increases DPPH scavenging from 45% to 78% at 1×10 M due to enhanced H-bond donation .

- Electron-withdrawing groups : Nitro or bromo substituents reduce activity by destabilizing radical intermediates .

- Resolution : Use structure-activity relationship (SAR) models with Hammett constants (σ) to predict substituent effects .

Q. Why do cytotoxicity results vary across similar triazole derivatives?

- Critical factors :

- Lipophilicity : LogP values >3.5 (e.g., tert-butyl substituents) improve membrane permeability but may reduce solubility .

- Steric hindrance : Bulky groups (e.g., 3,4-dichlorophenyl) disrupt binding to ATP-binding pockets in kinase assays .

- Validation : Perform comparative assays with standardized protocols (e.g., MTT assay, 48-h incubation) .

Methodological Recommendations

- Crystallography : Prioritize SHELXL for high-resolution refinement, especially for twinned crystals .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with orthogonal methods (e.g., apoptosis assays) .

- Synthetic scalability : Explore continuous flow reactors to enhance yield (>80%) and reduce reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.